molecular formula C10H27NO8P2 B12676899 Einecs 304-336-1 CAS No. 94248-62-1

Einecs 304-336-1

Cat. No.: B12676899
CAS No.: 94248-62-1
M. Wt: 351.27 g/mol
InChI Key: JLARWXYTZWDUTQ-UHFFFAOYSA-N
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Description

EINECS 304-336-1 corresponds to Dibutyl dihydrogen diphosphate, compound with 2-aminoethanol (1:1), a phosphate ester derivative with the CAS number 94248-62-1 and the InChIKey JLARWXYTZWDUTQ-UHFFFAOYSA-N . This compound is synthesized via a reaction involving dibutyl dihydrogen diphosphate and 2-aminoethanol in a 1:1 molar ratio. Phosphate esters like this are widely used in industrial applications, including surfactants, lubricant additives, and flame retardants, due to their amphiphilic properties and thermal stability .

Properties

CAS No.

94248-62-1

Molecular Formula

C10H27NO8P2

Molecular Weight

351.27 g/mol

IUPAC Name

2-aminoethanol;dibutyl phosphono phosphate

InChI

InChI=1S/C8H20O7P2.C2H7NO/c1-3-5-7-13-17(12,14-8-6-4-2)15-16(9,10)11;3-1-2-4/h3-8H2,1-2H3,(H2,9,10,11);4H,1-3H2

InChI Key

JLARWXYTZWDUTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCCC)OP(=O)(O)O.C(CO)N

Origin of Product

United States

Chemical Reactions Analysis

Scope of EINECS in the Provided Sources

The search results include references to EINECS numbers for specific chemicals (e.g., benzene, 1,3-butadiene, benzo[a]pyrene) but do not list 304-336-1 . Regulatory excerpts from REACH highlight EINECS classifications for restricted substances like phthalates and chlorinated paraffins, but again, no entry matches the queried identifier .

Chemical Reaction Data Limitations

While the search results contain extensive reaction mechanisms (e.g., SmI₂-mediated cross-couplings , free radical additions , and electrophilic substitutions ), none reference EINECS 304-336-1 . Key findings from the sources include:

  • SmI₂ in Organic Synthesis : Enables ketone-olefin cross-coupling via radical intermediates, with applications in natural product synthesis .

  • Free Radical Additions : Proceed via chain mechanisms involving initiation, propagation, and termination steps .

  • Electrophilic Aromatic Substitution : Detailed mechanisms for reactions like nitration and sulfonation .

These datasets are unrelated to the unidentified EINECS entry.

Recommendations for Further Research

To resolve the ambiguity surrounding This compound :

  • Consult Authoritative Databases : Use platforms like CAS SciFinder , which index over 150 million reactions with experimental details, yields, and conditions.

  • Verify Substance Identity : Cross-reference the EINECS number with the ECHA Substance Infocard Database or PubChem to confirm the compound’s IUPAC name or structure.

  • Review Patent Literature : Explore chemical patents for proprietary substances that may lack public disclosures.

Scientific Research Applications

Einecs 304-336-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, the compound could be explored for its potential therapeutic effects. Industrially, it is employed in the production of coatings and other materials due to its excellent mechanical properties and resistance to wear and corrosion .

Mechanism of Action

The mechanism of action of Einecs 304-336-1 involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through specific interactions at the molecular level, which can influence various biological and chemical processes. Detailed mechanisms may vary depending on the context of its application .

Comparison with Similar Compounds

Key Differences :

  • This compound lacks fluorinated chains, reducing environmental persistence compared to perfluoroalkenyl quaternary ammonium salts .
  • The phosphate-amine complex in this compound offers dual functionality (acid-base properties), whereas quaternary ammonium salts rely on cationic surfactancy .

Phosphate Esters with Alkyl/Aryl Groups

Examples include Dibutyl dihydrogen diphosphate (EINECS 249-299-1) and Dibutyl 2-benzylidenemalonate (CAS 28901-77-1) .

Property This compound Dibutyl Dihydrogen Diphosphate Dibutyl 2-Benzylidenemalonate
Structure Phosphate + 2-aminoethanol Phosphate ester Malonate ester + benzylidene
Functional Groups Phosphate, amine, hydroxyl Phosphate, hydroxyl Ester, carbonyl, aromatic
Synthesis 2-aminoethanol complexation Direct esterification Claisen-Schmidt condensation
Thermal Stability High (phosphate backbone) Moderate Low (malonate decomposition)
Applications Surfactants, corrosion inhibitors Flame retardants Polymer crosslinkers

Key Insights :

  • The addition of 2-aminoethanol in this compound enhances solubility in polar solvents compared to simpler phosphate esters .
  • Malonate derivatives like Dibutyl 2-benzylidenemalonate are more reactive due to the α,β-unsaturated carbonyl group, limiting their use in high-temperature applications .

Maleic Acid Derivatives

Compounds such as (E)-4-methoxy-4-oxobut-2-enoic acid (CAS 3052-50-4) share structural motifs with this compound, particularly ester and unsaturated bonds .

Property This compound (E)-4-Methoxy-4-oxobut-2-enoic Acid
Core Structure Phosphate-amine complex Maleic acid derivative with methoxy group
Reactivity Low (stable phosphate ester) High (α,β-unsaturated ester)
Synthetic Method Carbodiimide-mediated coupling Esterification of maleic anhydride
Hazard Statements Not available H315-H319 (skin/eye irritation)
Applications Industrial surfactants Organic synthesis intermediates

Key Contrasts :

  • Maleic acid derivatives are more reactive but less stable, making them unsuitable for long-term industrial use compared to phosphate esters .
  • This compound’s amine component provides pH-dependent behavior, unlike the fixed acidity of maleic acid derivatives .

Q & A

Q. How should raw data and processed results be structured to enhance transparency?

  • Answer :
  • Supplementary Materials : Upload raw datasets (e.g., .csv files) and code (e.g., Python scripts for statistical analysis) to repositories like Zenodo .
  • Visualization : Use heatmaps for large datasets (e.g., dose-response curves) and error bars to depict variability .

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